N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
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Overview
Description
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is an organic compound that features a benzyl group substituted with a bromine atom, a chloroacetamide group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide typically involves the following steps:
Bromination of Benzyl Compounds: The bromination of benzyl compounds can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under UV light.
Formation of Chloroacetamide: The chloroacetamide moiety can be introduced by reacting chloroacetyl chloride with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Hydrolysis: Carboxylic acids or amines.
Scientific Research Applications
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chloroacetamide groups may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the chloroacetamide and isopropyl groups.
Chloroacetamide: Contains the chloroacetamide moiety but lacks the benzyl and isopropyl groups.
N-Isopropylacetamide: Contains the isopropyl and acetamide groups but lacks the benzyl and bromine groups.
Uniqueness
The presence of both bromine and chlorine atoms allows for diverse chemical modifications, while the isopropyl group enhances its lipophilicity and potential biological activity .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKVHKSPXXVHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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